p-Nitrophenylurethane

描述

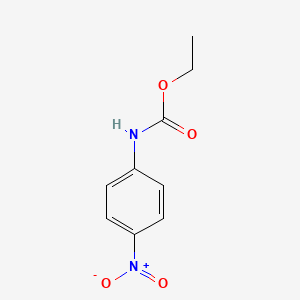

Structure

3D Structure

属性

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHMRSYBPXBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949083 | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-73-0 | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of P Nitrophenylurethane and Its Derivatives

Classical Synthesis Routes

Traditional methods for synthesizing p-nitrophenylurethane derivatives often involve multi-step procedures utilizing common reagents to build the urethane (B1682113) linkage.

N-carbamoylation of Onium Salts of Amino Acids using Diphenyl Carbonate

A significant route for the synthesis of urethane derivatives of amino acids involves the N-carbamoylation of onium salts of amino acids with diphenyl carbonate (DPC). nih.govnih.govgrafiati.com This method is advantageous as the resulting urethane derivatives are stable monomers that can be easily prepared, purified, and stored at room temperature. nih.govnih.gov The direct reaction between amino acids and DPC is generally unsuccessful because the amino group's nucleophilicity is suppressed due to protonation by the carboxylic acid group. nih.gov

To overcome this, amino acids are converted into their corresponding tetrabutylammonium (B224687) salts. nih.gov This conversion liberates the amino group from protonation, enhancing its nucleophilicity and rendering it reactive towards DPC. nih.gov The resulting salts are soluble in a range of organic solvents, facilitating a highly efficient reaction to yield the desired N-phenoxycarbonyl urethane derivatives without racemization of the chiral center. nih.gov These prepared urethanes can then be cyclized to produce amino acid N-carboxyanhydrides (NCAs), which are crucial intermediates in polypeptide synthesis. nih.govnih.govgrafiati.com

This method is versatile, enabling the efficient conversion of various amino acids, including those with alkyl, allyl, indolyl, hydroxyl, and sulfur-containing side groups. nih.gov

Table 1: N-carbamoylation of Amino Acid Onium Salts

| Feature | Description | Source(s) |

| Reagents | Amino Acid, Tetrabutylammonium Hydroxide, Diphenyl Carbonate (DPC) | nih.gov |

| Intermediate | Tetrabutylammonium salt of the amino acid | nih.gov |

| Rationale | Increases nucleophilicity of the amino group by preventing protonation. | nih.gov |

| Product | N-phenoxycarbonyl urethane derivative | nih.govrsc.org |

| Key Advantage | Avoids racemization; products are stable and easy to purify. | nih.govnih.gov |

| Application | Precursors for N-carboxyanhydrides (NCAs) in polypeptide synthesis. | nih.govnih.govgrafiati.com |

Reaction of Amino Acid tert-Butyl Ester with Bis(4-nitrophenyl)carbonate

An alternative classical synthesis involves the reaction of an amino acid tert-butyl ester with bis(4-nitrophenyl)carbonate. nih.gov In this procedure, the carboxylic acid functionality of the amino acid is protected as a tert-butyl ester. This protected amino acid is then treated with bis(4-nitrophenyl)carbonate to form the corresponding O-4-(nitrophenyl)urethane derivative. nih.govnih.gov

The reaction is typically carried out in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov The resulting p-nitrophenyl carbamate (B1207046) intermediates can be isolated and purified using techniques like flash chromatography. nih.gov Following the formation of the urethane, the tert-butyl protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final product. nih.govnih.gov This method allows for the synthesis of activated 4-nitrophenyl carbamates which can be used in subsequent reactions, for instance, to form conjugates with other molecules. nih.gov

Table 2: Synthesis of p-Nitrophenyl Carbamates from Amino Acid tert-Butyl Esters

| Starting Amino Acid Ester | Product | Yield | Purification Method | Source(s) |

| tert-butyl 4-methyl-2-aminopentanoate | Tert-butyl 4-methyl-2-(((4-nitrophenoxy)carbonyl)amino)pentanoate | 65% | Flash chromatography | nih.gov |

| tert-butyl 3-methyl-2-aminopentanoate | Tert-butyl 3-methyl-2-(((4-nitrophenoxy)carbonyl)amino)pentanoate | 93% | Flash chromatography | nih.gov |

Treatment of Amino Acids with 4-Nitrophenyl Chloroformate

A direct and efficient method for synthesizing urethane derivatives of amino acids is through their reaction with 4-nitrophenyl chloroformate. nih.govsigmaaldrich.com This reagent serves as a coupling agent, reacting with the amino group of the amino acid to form the p-nitrophenyl carbamate linkage. sigmaaldrich.com

This approach has been successfully applied to several amino acids, including γ-benzyl-L-glutamate, β-benzyl-L-aspartate, L-leucine, and L-phenylalanine, converting them efficiently into their respective urethane derivatives. nih.gov The resulting urethanes are valuable as precursors for the corresponding NCAs, which can be isolated or generated in situ for polypeptide synthesis. nih.gov The reaction can also be used to block hydroxyl groups in molecules like nucleosides, where isolated hydroxyls form p-nitrophenyl carbonate esters. researchgate.net

Formation via p-Nitrophenyl Carbamates in Urea (B33335) Synthesis

p-Nitrophenyl carbamates are key intermediates in the synthesis of ureas, particularly in the context of solid-phase peptide synthesis. nih.gov A method has been developed for the straightforward generation of mono-substituted urea-containing peptides where primary amine side chains are converted to mono-alkyl ureas in a two-step process via an intermediate p-nitrophenyl carbamate. nih.gov

In another application, p-nitrophenyl-(9-fluorenylmethoxycarbonylamino)methyl carbamates, synthesized from Fmoc-amino acid azides and p-nitrophenol, serve as effective coupling agents for the synthesis of dipeptidyl ureas. researchgate.netniscpr.res.in Similarly, reacting an amine with 4-nitrophenyl-N-benzylcarbamate produces an intermediate that, after hydrogenolysis, yields the corresponding monosubstituted urea in high yield and purity. bioorganic-chemistry.com This highlights the utility of p-nitrophenyl carbamates as versatile intermediates for installing urea functionalities in a variety of molecules. nih.govresearchgate.netbioorganic-chemistry.com

Advanced and Green Chemistry Approaches

Reflecting the broader shift in chemical manufacturing, the synthesis of this compound derivatives has seen the development of more sustainable and environmentally friendly methods.

Phosgene-Free and Environmentally Friendly Protocols

A primary goal of green chemistry in this context is the avoidance of highly toxic reagents like phosgene (B1210022) and its derivatives (e.g., triphosgene), which are traditionally used in the synthesis of N-carboxyanhydrides (NCAs). nih.govresearchgate.net These reagents are not only lethally toxic but also produce corrosive hydrogen chloride as a byproduct, and the resulting NCAs can be difficult to purify and store. nih.govresearchgate.net

Phosgene-free syntheses have been developed as safer alternatives. nih.govrsc.org The use of diphenyl carbonate (DPC) is a notable example of a less toxic and more cost-effective substitute for phosgene. nih.gov Significantly, DPC can be produced through an environmentally friendly protocol where carbon dioxide serves as the carbonyl source. nih.gov

Another green approach is the non-isocyanate route, which involves the reaction of cyclic carbonates with amines to form urethane linkages. nih.gov This method completely avoids the use of toxic isocyanates. nih.gov The catalytic chemical fixation of carbon dioxide into oxiranes to create cyclic carbonates is a key technology in this green chemistry route. nih.gov These advanced protocols align with the principles of green chemistry by reducing the use and generation of hazardous substances, thereby minimizing environmental impact. acs.orgsemanticscholar.orgresearchgate.net

Table 3: Comparison of Phosgene vs. Phosgene-Free Reagents for Urethane Synthesis

| Feature | Phosgene/Derivatives | Diphenyl Carbonate (DPC) | Cyclic Carbonates | Source(s) |

| Toxicity | High, lethal | Low | Generally low | nih.govresearchgate.net |

| Byproducts | Corrosive HCl | Phenol | Alcohols | nih.govrsc.org |

| Atom Economy | Lower | Higher | Higher | acs.org |

| Safety Precautions | Extensive | Standard | Standard | nih.govnih.gov |

| Green Credentials | Poor | Good (can be made from CO₂) | Excellent (non-isocyanate route) | nih.govnih.gov |

Alternative Carbonyl Sources

While traditional methods for urethane synthesis often involve the use of phosgene or its derivatives, which are highly toxic, research has focused on developing safer and more environmentally friendly alternatives. nih.gov

One prominent alternative involves the use of bis(4-nitrophenyl)carbonate . This reagent reacts with amino compounds, such as amino acid tert-butyl esters, to form the corresponding this compound derivatives. nih.gov This method is advantageous as it allows for easy purification and storage of the stable urethane intermediates under ambient conditions.

Another innovative, non-isocyanate route utilizes the nucleophilic ring-opening of cyclic carbonates by amines. This approach forms the urethane linkage without the need for toxic isocyanates. For instance, cyclic carbonate-functionalized compounds can react with amines in a suitable solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures to yield urethane derivatives.

Furthermore, diphenyl carbonate (DPC) has been explored as a less reactive but significantly less toxic and more cost-effective substitute for phosgene-based reagents. nih.gov DPC can be produced via a phosgene-free protocol using carbon dioxide as the carbonyl source, enhancing its green credentials. nih.gov However, the direct reaction of amino acids with DPC is often unsuccessful due to the suppressed nucleophilicity of the amino group. To overcome this, amino acid esters are used instead. nih.gov

The use of carbon dioxide (CO2) as a direct C1 source represents a particularly green approach to urethane synthesis, replacing the need for phosgene. acs.orgrsc.org

The following table summarizes some of the alternative carbonyl sources used in the synthesis of this compound and its derivatives:

| Carbonyl Source | Reactant | Product | Key Features |

| bis(4-nitrophenyl)carbonate | Amino acid tert-butyl esters | This compound derivatives | Good stability and reactivity control. nih.gov |

| Cyclic Carbonates | Amines | Urethane derivatives | Non-isocyanate route. |

| Diphenyl Carbonate (DPC) | Amino acid esters | Urethane derivatives | Less toxic and cost-effective. nih.gov |

| Carbon Dioxide (CO2) | Amines and alkyl chlorides | Urethanes | Phosgene-free, green alternative. acs.orgrsc.org |

Mechanistic Investigations of Formation and Transformation

Understanding the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for optimizing synthetic protocols and controlling product outcomes.

Reaction Mechanism Studies of Amino Acid Urethanes

The formation of amino acid urethanes, including this compound derivatives, has been the subject of detailed mechanistic studies. A dual ester-urethane melt condensation methodology has been developed for amino acids, leading to the synthesis of thermoplastic polymers. acs.orgnih.govresearchgate.net In this solvent-free approach, amino acids are converted into dual functional ester-urethane monomers. acs.orgnih.govresearchgate.net Mechanistic and kinetic studies of this melt process, conducted through model reactions, have revealed that the ester and urethane functionalities of the amino acid monomer can be selectively reacted by controlling the polymerization temperature or the catalyst. acs.orgnih.gov

The hydrolysis of this compound, particularly in the context of enzymatic assays, involves the binding of the substrate to the enzyme's active site. This leads to the formation of a transition state complex, followed by conformational changes that result in the cleavage of the urethane bond.

Cyclization to Amino Acid N-Carboxyanhydrides (NCAs)

This compound derivatives of amino acids serve as key precursors for the synthesis of amino acid N-carboxyanhydrides (NCAs). nih.govmdpi.com NCAs are valuable monomers for the production of polypeptides. nih.govmdpi.com The traditional synthesis of NCAs often involves hazardous reagents like phosgene. nih.govmdpi.comwikipedia.org The use of urethane derivatives provides a safer and more manageable route. nih.govmdpi.com

The cyclization mechanism involves an intramolecular condensation of the urethane derivative. mdpi.com For O-4-(nitrophenyl)urethane derivatives, the carboxylate, formed by proton abstraction from the carboxylic acid group by a base, attacks the electrophilic carbonyl group of the urethane moiety. nih.gov This intramolecular attack leads to the formation of the five-membered NCA ring and the release of p-nitrophenol. nih.gov The cyclization of O-4-nitrophenyl urethanes to NCAs is generally efficient, though the stability of the resulting NCA can be a concern, sometimes leading to oligomerization. mdpi.com The addition of a carboxylic acid, such as diphenylacetic acid, can help to suppress this oligomerization. mdpi.com

The reactivity of the leaving group on the urethane influences the rate of cyclization. For instance, the cyclization of O-phenyl urethanes is considerably slower than that of O-4-nitrophenyl urethanes due to the less electrophilic nature of the phenoxy carbonyl group compared to the 4-nitrophenoxycarbonyl group. mdpi.com

Ring-Opening Polymerization (ROP) of NCAs from Urethanes

The NCAs generated in situ from this compound derivatives can undergo ring-opening polymerization (ROP) to produce polypeptides. nih.govmdpi.com This approach avoids the often difficult isolation and purification of the labile NCA monomers. nih.govmdpi.com The ROP of NCAs can be initiated by various nucleophiles, including primary amines. mdpi.comencyclopedia.pub

The polymerization process is believed to follow a mechanism similar to that of conventionally prepared NCAs. encyclopedia.pub In the presence of a primary amine initiator, the amine attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate. encyclopedia.pub This is followed by decarboxylation to regenerate an amine terminus on the growing polypeptide chain, which can then attack another NCA monomer, propagating the polymerization. encyclopedia.pub This process can proceed in a living manner, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. mdpi.com

Interestingly, these polymerizations have shown a high tolerance to certain functional groups, such as hydroxyl groups, and even the presence of water, which broadens the scope and versatility of this method for polypeptide synthesis. nih.gov

Role of Intermediates and Transition States

The reaction pathways for the formation and transformation of p-nitrophenylurethanes involve several key intermediates and transition states. In the enzymatic hydrolysis of this compound, a crucial step is the formation of a transition state complex between the substrate and the enzyme's active site.

During the cyclization of this compound derivatives to NCAs, an important intermediate is the carboxylate anion, formed by deprotonation of the carboxylic acid. nih.gov The subsequent intramolecular nucleophilic attack on the urethane carbonyl proceeds through a tetrahedral intermediate before collapsing to form the NCA ring and release the p-nitrophenoxide leaving group.

In the synthesis of urethanes from amines, CO2, and alkyl chlorides, carbamic acids are proposed as key intermediates. acs.org

Derivatization Strategies

This compound itself serves as a valuable platform for further derivatization to create a wide range of functional molecules. A primary strategy involves the reaction of this compound with various amines to yield substituted amino acids and peptidyl ureas. researchgate.netresearchgate.net

Another approach is the nitration of related aniline (B41778) derivatives followed by functionalization. For example, the nitration of p-fluoroaniline can produce 4-fluoro-3-nitroaniline (B182485) intermediates, which can then be reacted with amines to introduce urethane functionality.

Furthermore, this compound derivatives are utilized in the synthesis of more complex structures, such as modified natural products. For instance, C20-amino salinomycin (B1681400) can be reacted with p-nitrophenyl urethane to form specific derivatives. google.com

The following table highlights some derivatization strategies involving this compound:

| Starting Material | Reagent | Product | Application |

| This compound | Various amines | Substituted amino acids, Peptidyl ureas | Synthesis of bioactive molecules. researchgate.net |

| p-Fluoroaniline | Nitrating mixture, Amines | Nitro-substituted urethane derivatives | Synthesis of diverse substituted anilines. |

| C20-amino Salinomycin | p-Nitrophenyl urethane | C20-modified salinomycin derivatives | Modification of natural products. google.com |

Synthesis of O-4-(nitrophenyl)urethane Derivatives of Amino Acids

The creation of O-4-(nitrophenyl)urethane derivatives of amino acids is a fundamental step for their subsequent use in polypeptide synthesis. These derivatives, which feature a 4-nitrophenoxycarbonyl group on the nitrogen atom, serve as stable, storable precursors for more reactive intermediates. nih.govresearchgate.net Two primary synthetic routes have been established for their preparation.

The first, more direct method involves the reaction of free amino acids with 4-nitrophenyl chloroformate. nih.govresearchgate.net This approach has been successfully used to convert amino acids such as γ-benzyl-L-glutamate, β-benzyl-L-aspartate, L-leucine, and L-phenylalanine into their corresponding urethane derivatives. nih.gov These urethanes are then used as precursors for amino acid N-carboxyanhydrides (NCAs). nih.gov

A second, alternative pathway utilizes bis(4-nitrophenyl)carbonate as the urethane-forming reagent. nih.gov In this method, an amino acid tert-butyl ester is reacted with bis(4-nitrophenyl)carbonate. nih.govnih.gov The resulting urethane's tert-butyl ester group is subsequently removed using trifluoroacetic acid to yield the desired O-4-(nitrophenyl)urethane derivative. nih.govresearchgate.net This approach avoids the need for protecting the carboxylic acid group in some cases. researchgate.net The use of bis(4-nitrophenyl)carbonate is a well-established technique for preparing these crucial intermediates for polypeptide synthesis.

Table 1: Synthetic Approaches for O-4-(nitrophenyl)urethane Derivatives of Amino Acids

| Amino Acid Example | Reagent 1 | Reagent 2 | Product | Citation |

| General Amino Acids | 4-Nitrophenyl Chloroformate | Amino Acid | N-(4-nitrophenoxycarbonyl) amino acid | nih.gov |

| Amino Acid tert-butyl Ester | bis(4-Nitrophenyl)carbonate | Trifluoroacetic Acid (for deprotection) | N-(4-nitrophenoxycarbonyl) amino acid | nih.gov |

| γ-Benzyl-L-glutamate | 4-Nitrophenyl Chloroformate | - | N-(4-nitrophenoxycarbonyl)-γ-benzyl-L-glutamate | nih.gov |

| L-Leucine | 4-Nitrophenyl Chloroformate | - | N-(4-nitrophenoxycarbonyl)-L-leucine | nih.gov |

Incorporation into Macromolecular Architectures

The urethane derivatives of amino acids are instrumental as monomers in the synthesis of polypeptides, which are attractive building blocks for a variety of functional macromolecular architectures due to their biocompatibility and biodegradability. mdpi.com The primary strategy involves the conversion of the stable urethane derivatives into highly reactive amino acid N-carboxyanhydrides (NCAs). nih.govresearchgate.net

This process involves the efficient cyclization of the urethane derivatives to produce the corresponding NCAs. nih.govmdpi.com Subsequently, a ring-opening polymerization (ROP) of these in-situ-formed NCAs is initiated, typically by a primary amine. nih.govmdpi.com This polymerization method yields polypeptides with controlled molecular weights and propagating chains that bear reactive amino groups. nih.govresearchgate.net The initiating chain ends can be endowed with specific functional moieties that originate from the amine initiator used. nih.govresearchgate.net This method has been used to construct various macromolecular architectures, including those with applications as biosensors and in targeted drug delivery. researchgate.net For instance, polypeptides with catechol moieties at the chain end, synthesized via this route, can be used for surface modification of inorganic materials. nih.gov

Synthesis of N-monosubstituted Carbamate Ester Derivatives

The synthesis of N-monosubstituted carbamate esters often employs activated this compound intermediates. This method is particularly useful for creating prodrugs of phenolic compounds, where a promoiety like an amino acid is linked to a parent drug molecule to improve its properties. researchgate.net The synthesis is generally a two-step process.

First, an activated 4-nitrophenyl urethane is prepared. nih.gov This is achieved by reacting an amino acid tert-butyl ester with bis(4-nitrophenyl) carbonate in the presence of a base like N,N-Diisopropylethylamine (DIPEA). nih.gov This reaction yields the corresponding (S)-tert-Butyl-N-(((4-nitrophenoxy)carbonyl)amino)pentanoate or similar derivatives. nih.gov

In the second step, this activated urethane is reacted with a hydroxyl-containing molecule. nih.govmdpi.com For example, to synthesize baicalein (B1667712) carbamate esters, the activated 4-nitrophenyl urethane is stirred with baicalein and DIPEA in a solvent like tetrahydrofuran (THF). nih.gov Similarly, resveratrol (B1683913) prodrugs can be formed by reacting activated 4-nitrophenyl methoxy-oligo(ethylene glycol) urethanes with resveratrol. mdpi.com This transesterification reaction yields the desired N-monosubstituted carbamate ester linkage. researchgate.netmdpi.com

Table 2: Examples of N-monosubstituted Carbamate Ester Synthesis

| Activated Urethane Precursor | Reactant | Product | Citation |

| (S)-tert-Butyl 4-methyl-2-(((4-nitrophenoxy)carbonyl)amino)pentanoate | Baicalein | (S)-tert-Butyl 2-((((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)amino)-4-methylpentanoate | nih.gov |

| Activated 4-nitrophenyl methoxy-oligo(ethylene glycol) urethane | Resveratrol | 3,4′,5-N-Monosubstituted-methoxy-oligo(ethylene glycol) Resveratrol Carbamate Ester | mdpi.com |

Side-Chain Modification of Polypeptide Derivatives Bearing Urethane Moieties

The urethane moiety can be strategically incorporated into the side chains of polypeptides to serve as a reactive handle for post-polymerization modification. nih.govresearchgate.net This allows for the synthesis of functionalized polypeptides where various molecules can be tethered to the polymer backbone. nih.gov

A prime example is the side-chain modification of poly(L-lysine) derivatives that bear urethane groups. nih.govresearchgate.net The synthesis of such polypeptides is possible using the urethane derivatives of amino acids, which allows for the direct creation of polypeptides with functionalizable side chains. nih.gov The urethane moiety incorporated into the side chain is readily reactive with different amines. nih.gov This reaction results in the functionalization of the poly(L-lysine) derivatives with residues originating from the reacting amines, which are attached to the main chain through a stable urea linkage. nih.gov This approach is a powerful tool for creating diverse and functional macromolecular architectures. nih.gov

Biochemical and Enzymatic Applications of P Nitrophenylurethane and Its Analogs

Enzyme Kinetic Studies and Substrate Analogues

p-Nitrophenylurethane and its analogs, particularly p-nitrophenyl esters, are pivotal compounds in the field of enzyme kinetics. They serve as valuable substrate analogs for a variety of enzymes, allowing researchers to investigate catalytic mechanisms and substrate specificity. The enzymatic hydrolysis of these compounds, which typically yields p-nitrophenol and a corresponding carbamate (B1207046) or carboxylate, provides a convenient and continuous spectrophotometric assay to monitor enzyme activity. nih.gov This reaction is instrumental in characterizing the catalytic behavior of enzymes such as alkaline phosphatase and various esterases. ncsu.edu The release of the chromogenic p-nitrophenolate ion allows for the real-time measurement of reaction rates, which is fundamental to understanding enzyme function. nih.govcam.ac.uk

The versatility of p-nitrophenyl analogs lies in the ability to synthesize derivatives with varying acyl chain lengths or other structural modifications. acs.orgresearchgate.net This allows for a systematic exploration of an enzyme's active site, providing insights into how substrate structure affects binding affinity and catalytic efficiency. By analyzing the kinetic parameters for the hydrolysis of a series of these substrates, researchers can map the substrate preferences of an enzyme and elucidate the molecular determinants of its specificity. acs.org

The primary application of this compound and its analogs in biochemical studies is their use as chromogenic substrates in enzyme assays. nih.govdiva-portal.org The principle of these assays is based on the enzymatic cleavage of the ester or urethane (B1682113) bond, which liberates p-nitrophenol. nih.gov Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm, resulting in a distinct yellow color. nih.govnih.gov The intensity of this color is directly proportional to the amount of product formed, and thus to the enzyme's activity. nih.gov This colorimetric method provides a simple, robust, and continuous means to monitor the progress of an enzymatic reaction. nih.gov

These assays are widely employed in high-throughput screening for enzyme inhibitors and in the characterization of enzyme activity from various sources. nih.gov While p-nitrophenyl-based substrates are highly effective, it is important to consider the pH sensitivity of p-nitrophenol's absorbance and its potential for instability in aqueous solutions when designing and interpreting these assays. nih.gov

p-Nitrophenyl derivatives are extensively used to measure the activity of a broad range of hydrolases. For instance, p-nitrophenyl phosphate (B84403) (pNPP) is a classic substrate for determining the activity of alkaline phosphatases. nih.govresearchgate.net Similarly, p-nitrophenyl esters with varying acyl chain lengths, such as p-nitrophenyl acetate (B1210297) and p-nitrophenyl butyrate (B1204436), are standard substrates for assessing the activity of carboxylesterases and lipases. nih.govnih.gov

The choice of the specific p-nitrophenyl substrate allows for the characterization of the substrate specificity of the hydrolase being studied. For example, by comparing the rates of hydrolysis of p-nitrophenyl esters with different fatty acid chains, one can determine whether an enzyme preferentially cleaves short, medium, or long-chain esters. researchgate.net This information is crucial for understanding the physiological role of the enzyme and for its potential industrial applications.

Below is an interactive data table summarizing the kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different hydrolases.

| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| OVCA2 Serine Hydrolase | p-Nitrophenyl acetate | 1.3 ± 0.2 | - | 0.021 ± 0.001 | 16 ± 2 | nih.gov |

| OVCA2 Serine Hydrolase | p-Nitrophenyl butyrate | 0.25 ± 0.04 | - | 0.034 ± 0.002 | 140 ± 20 | nih.gov |

| OVCA2 Serine Hydrolase | p-Nitrophenyl valerate | 0.09 ± 0.02 | - | 0.031 ± 0.002 | 340 ± 80 | nih.gov |

| MmLipN Hydrolase | p-Nitrophenyl acetate | 1.4 ± 0.2 | - | 0.49 ± 0.03 | 350 ± 60 | acs.org |

| MmLipN Hydrolase | p-Nitrophenyl butyrate | 0.09 ± 0.01 | - | 0.83 ± 0.02 | 9200 ± 1000 | acs.org |

| Sub1 Suberinase | p-Nitrophenyl butyrate | 0.57 ± 0.04 | 2361 ± 84.5 | - | - | nih.gov |

| Carboxylesterase | p-Nitrophenyl acetate | 0.83 | - | - | - | nih.gov |

The data obtained from enzyme assays using p-nitrophenyl substrates are typically analyzed using established kinetic models, most notably the Michaelis-Menten equation. cam.ac.uk This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). khanacademy.org By measuring the reaction rate at various substrate concentrations, a saturation curve is generated, from which the kinetic parameters Vmax and Km can be determined. khanacademy.org

For a more straightforward graphical determination of these parameters, the Lineweaver-Burk plot, a double reciprocal transformation of the Michaelis-Menten equation, is often employed. wikipedia.orgyoutube.com This plot of 1/V₀ versus 1/[S] yields a straight line where the y-intercept corresponds to 1/Vmax and the x-intercept corresponds to -1/Km. youtube.commedschoolcoach.com While the Lineweaver-Burk plot is a valuable tool for visualizing kinetic data and for identifying the mechanism of enzyme inhibition, it is important to note that it can distort experimental error. wikipedia.org Therefore, non-linear regression analysis of the untransformed Michaelis-Menten equation is now more commonly used for the precise determination of kinetic parameters. wikipedia.org

Enzyme Inhibition Mechanisms and Studies

Derivatives of this compound and related p-nitrophenyl carbamates have proven to be valuable tools for investigating enzyme inhibition. acs.org These compounds can act as inhibitors for a variety of enzymes, particularly serine proteases and esterases. acs.orgnih.gov The mechanism of inhibition often involves the carbamoylation of a catalytically important serine residue in the enzyme's active site, leading to a loss of activity. nih.gov

The inhibitory potency of these derivatives can be modulated by altering the substituent groups on the carbamate nitrogen. This allows for structure-activity relationship (SAR) studies to be conducted, providing insights into the topology of the enzyme's active site and the requirements for potent inhibition. For example, a series of sulfonamide-based carbamates were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

Lineweaver-Burk plots are particularly useful in these studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orgresearchgate.net For instance, in competitive inhibition, the inhibitor competes with the substrate for binding to the active site, resulting in an increase in the apparent Km with no change in Vmax. khanacademy.org In contrast, a non-competitive inhibitor binds to a site other than the active site, causing a decrease in Vmax without affecting Km. khanacademy.org

Below is an interactive data table summarizing the inhibitory activity of some this compound analogs.

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |

| Benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 4.33 | - | mdpi.com |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 6.57 | - | mdpi.com |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | Butyrylcholinesterase (BChE) | 8.52 | - | mdpi.com |

| Bis(p-nitrophenyl) phosphate | Carboxylesterase | 0.79 | - | nih.gov |

Competitive and Non-Competitive Inhibition Analysis

The inhibitory effects of this compound and its analogs on various enzymes have been a subject of significant research, primarily focusing on their classification as competitive or non-competitive inhibitors. This distinction is crucial as it sheds light on the mechanism of action at the molecular level.

Competitive Inhibition:

Competitive inhibitors typically bear a structural resemblance to the substrate of an enzyme and compete for the same active site. In the context of this compound and its derivatives, a substantial body of evidence points towards a competitive inhibition mechanism, particularly with serine proteases. nih.gov These compounds are recognized as active-site-specific reagents, suggesting they directly interact with the catalytic machinery of the enzyme. nih.gov

The inhibition of cholesterol esterase by p-Nitrophenyl-N-alkyl carbamates provides a clear example. Studies have shown that the activity of cholesterol esterase in the presence of these inhibitors can be protected by a known competitive inhibitor, phenylboronic acid. nih.govresearchgate.net This observation strongly supports the notion that the p-nitrophenyl carbamates bind to the active site of the enzyme. The inhibition often exhibits saturation kinetics with increasing inhibitor concentrations, a hallmark of active-site directed inhibition. nih.govresearchgate.net

The general mechanism involves the carbamylation of a critical serine residue within the enzyme's active site, forming a carbamyl-enzyme intermediate. nih.govresearchgate.net While this can be a reversible process, with the enzyme activity gradually returning upon dilution, the initial binding event is competitive in nature. nih.govresearchgate.net

Non-Competitive Inhibition:

In contrast to competitive inhibition, non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.orgnih.gov Consequently, the maximum reaction rate (Vmax) is lowered, while the Michaelis constant (Km), a measure of the substrate's affinity for the enzyme, remains unchanged. youtube.com

While the primary mode of action for many p-nitrophenyl carbamates appears to be competitive, the possibility of non-competitive or mixed inhibition by certain analogs cannot be entirely ruled out, especially with enzymes that possess allosteric regulatory sites. For instance, in the study of esterases from the solitary bee Megachile rotundata, organophosphate insecticides exhibited a mixed mechanism of inhibition (competitive and uncompetitive) against the hydrolysis of p-nitrophenylacetate. nih.gov Although not this compound itself, this highlights that structurally related compounds can exhibit more complex inhibitory patterns.

Table 1: Characteristics of Competitive vs. Non-Competitive Inhibition

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

| Inhibitor Binding Site | Active Site | Allosteric Site |

| Effect on Vmax | Unchanged | Decreased |

| Effect on Km | Increased | Unchanged |

| Overcoming Inhibition | Increasing substrate concentration | Not overcome by increasing substrate concentration |

Product Inhibition and its Kinetic Implications

The enzymatic hydrolysis of this compound yields p-nitrophenol and a carbamate moiety. A critical aspect of enzyme kinetics is to determine whether the products of the reaction can themselves act as inhibitors, a phenomenon known as product inhibition.

In the case of this compound hydrolysis, the potential inhibitory effect of the product, p-nitrophenol, is of particular interest. If p-nitrophenol were to bind to the enzyme and impede its catalytic activity, it would lead to a decrease in the reaction rate as the product accumulates. This would have significant kinetic implications, complicating the analysis of the enzyme's catalytic parameters.

However, studies on the enzymatic hydrolysis of a closely related substrate, p-nitrophenyl acetate, by carboxylesterase have been designed to specifically exclude the possibility of product inhibition. nih.gov By employing techniques such as pressure-assisted capillary electrophoresis/dynamic frontal analysis, the product (p-nitrophenol) is continuously separated from the reaction zone, thus preventing its interaction with the enzyme. nih.gov The fact that Michaelis-Menten kinetics can be accurately determined under these conditions suggests that product inhibition by p-nitrophenol is not a significant factor for this particular enzyme and substrate.

While direct kinetic studies on product inhibition by p-nitrophenol in this compound hydrolysis are not extensively documented in the provided search results, the findings with p-nitrophenyl acetate suggest that for some enzymes, particularly those with a high turnover rate and rapid product release, product inhibition by p-nitrophenol may be minimal or negligible. Nevertheless, the potential for product inhibition should be considered and experimentally evaluated for each specific enzyme-substrate system involving this compound, as the binding affinity of p-nitrophenol to the enzyme's active or an allosteric site can vary.

Structure-Activity Relationships in Enzyme Inhibition

The inhibitory potency of this compound and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule influence its interaction with the target enzyme and, consequently, its inhibitory activity.

For p-nitrophenyl carbamates as inhibitors of serine proteases, several key structural features have been identified as critical for their inhibitory efficacy:

The Carbamate Moiety: The carbamate group (-NHCOO-) is the reactive entity responsible for carbamylating the active site serine residue of the protease. nih.gov The stability and reactivity of this group are crucial for the inhibitory mechanism.

The p-Nitrophenyl Group: The p-nitrophenyl group serves as a good leaving group, facilitating the carbamylation of the enzyme. Its electron-withdrawing nature enhances the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact inhibitory activity. A study on the reductively-initiated fragmentation of nitrobenzyl carbamates showed that electron-donating substituents on the benzyl ring accelerate the fragmentation rate. researchgate.net While this study focused on a different activation mechanism, it highlights the electronic influence of ring substituents on the reactivity of the carbamate moiety.

Table 2: Influence of Structural Modifications on the Inhibitory Activity of p-Nitrophenyl Carbamate Analogs

| Structural Modification | Effect on Inhibitory Activity | Rationale |

| Variation of N-Alkyl Chain Length | Longer alkyl chains can increase potency. | Enhanced hydrophobic interactions with the enzyme's active site. |

| Substitution on the Phenyl Ring | Electron-donating groups can increase reactivity (in some contexts). | Stabilization of transition states or intermediates in the reaction pathway. |

| Replacement of p-Nitrophenyl Group | A less effective leaving group would decrease potency. | The leaving group ability is critical for the carbamylation step. |

Bioconjugation and Biorecognition Studies

Application in Solid-Phase Peptide Synthesis and Ligation

This compound and its structural motifs have found significant utility in the chemical synthesis of peptides, particularly in the context of solid-phase peptide synthesis (SPPS). nih.govpeptide.com SPPS is a cornerstone technique in peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. rsc.org

The p-nitrophenyl ester functionality, which is a key component of this compound, is widely used as an activating group for the carboxyl terminus of amino acids. nih.gov This activation facilitates the formation of a peptide bond with the free amino group of the growing peptide chain attached to the solid support. The p-nitrophenoxide is a good leaving group, which drives the coupling reaction forward.

Furthermore, the related p-nitrobenzyloxycarbonyl (pNZ) group, a carbamate derivative, has been employed as a temporary protecting group for the α-amino function in SPPS. ub.edu The pNZ group is stable under the conditions used for coupling but can be removed under specific, mild conditions, allowing for the sequential addition of amino acids. ub.edu This orthogonal protection strategy is crucial for the synthesis of complex peptides. ub.edu

In the realm of peptide ligation, which involves the joining of two smaller peptide fragments, native chemical ligation (NCL) is a prominent technique. wikipedia.orgnih.govresearchgate.neteurpepsoc.comsquarespace.com NCL typically relies on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. wikipedia.orgnih.govresearchgate.net While p-nitrophenyl esters are not directly used in the canonical NCL reaction, the principle of using an activated C-terminal group is shared. The activation of the C-terminus is a prerequisite for the transthioesterification step that initiates the ligation process.

Use in Modifying Peptides and Proteins

The reactivity of the p-nitrophenyl carbamate moiety makes it a useful tool for the chemical modification of peptides and proteins. ccspublishing.org.cn One of the primary targets for such modifications is the ε-amino group of lysine (B10760008) residues, which are often surface-exposed and nucleophilic. nih.gov

The reaction of a p-nitrophenyl carbamate with a lysine residue results in the formation of a stable carbamate linkage, effectively modifying the protein. This type of bioconjugation can be used to introduce a variety of functional groups onto a protein, such as reporter molecules (e.g., fluorophores, biotin) or polyethylene (B3416737) glycol (PEG) to enhance solubility and in vivo circulation time.

While direct examples of this compound being used for this purpose are not explicitly detailed in the provided search results, the underlying chemistry is well-established. The development of lysine-selective modification strategies is an active area of research, with various reagents being designed to target specific lysine residues within a protein. nih.govrsc.orgdtu.dk The principles governing the reactivity of activated carbamates are central to the design of these reagents. The p-nitrophenyl group serves as an excellent activating group, allowing the modification to proceed under mild conditions compatible with maintaining the protein's structural integrity.

Development of Biosensors

The enzymatic hydrolysis of this compound, which releases the chromogenic product p-nitrophenol, provides a convenient and sensitive method for detecting the activity of various hydrolase enzymes. This principle has been effectively harnessed in the development of biosensors for a range of applications.

A significant area of application is in the detection of organophosphate (OP) nerve agents and pesticides. nih.govnih.govudel.edu Many of these compounds are potent inhibitors of acetylcholinesterase, but they can also be substrates for other enzymes, such as organophosphorus hydrolase (OPH). Biosensors have been constructed that utilize OPH to hydrolyze p-nitrophenyl-substituted organophosphates, releasing p-nitrophenol. nih.govnih.govudel.edu The p-nitrophenol can then be detected electrochemically, typically through its oxidation at a carbon paste electrode. nih.govnih.govudel.edu The resulting amperometric signal is directly proportional to the concentration of the organophosphate.

These biosensors can be fabricated by immobilizing the enzyme, or even whole microbial cells genetically engineered to express the enzyme, onto the electrode surface. nih.govnih.govudel.edujuniperpublishers.com This approach offers several advantages, including high sensitivity, selectivity for p-nitrophenyl-substituted compounds, and the potential for real-time monitoring. nih.govnih.govscienceopen.com

Table 3: Components and Principles of a this compound-Based Amperometric Biosensor for Organophosphates

| Component | Function |

| Biorecognition Element | Organophosphorus Hydrolase (OPH) or OPH-expressing microorganisms. Catalyzes the hydrolysis of the p-nitrophenyl-substituted organophosphate. |

| Substrate | p-Nitrophenyl-substituted organophosphate (structurally analogous to this compound). |

| Transducer | Carbon paste electrode. |

| Signal Generation | The hydrolysis product, p-nitrophenol, is electrochemically oxidized at the electrode surface. |

| Output Signal | An amperometric current that is proportional to the concentration of the analyte. |

4 Drug Delivery Systems and Prodrug Design

The strategic design of prodrugs represents a cornerstone of modern pharmaceutical development, aimed at optimizing the therapeutic efficacy of active drug molecules while minimizing their associated toxicities. Prodrugs are inactive derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. researchgate.net This approach is frequently employed to overcome challenges such as poor solubility, chemical instability, inadequate permeability across biological membranes, and lack of site-specific delivery. researchgate.netewadirect.com Within this field, the use of enzyme-labile linkers and promoieties is a particularly effective strategy for achieving targeted drug release.

The this compound moiety has been investigated as a component in such systems. Its utility stems from the chemical properties of the p-nitrophenyl group, which acts as an effective leaving group. This characteristic renders the urethane bond susceptible to cleavage under specific physiological conditions, most notably via enzymatic hydrolysis. nih.govunimi.it This controlled cleavage allows for the design of systems where the active drug is released preferentially at the target site, such as a tumor, where specific enzyme concentrations are often elevated. nih.gov

The general mechanism for drug release from a this compound-based prodrug involves the hydrolytic cleavage of the carbamate bond. This reaction liberates the parent drug (which is typically linked via an amine or hydroxyl group), along with p-nitrophenol and carbon dioxide as byproducts. The efficiency and rate of this release can be modulated by the specific enzymes present in the target microenvironment.

Research in this area often focuses on creating linkers that are stable in systemic circulation but are rapidly cleaved upon reaching the target tissue. This is a key principle in advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize at the tumor site, followed by the administration of a prodrug that is specifically activated by that enzyme.

While direct examples of this compound are specific, the underlying principle is shared with other linker technologies that utilize an electronically activated aromatic ring system for controlled release. For instance, p-nitrophenyl carbonates and related structures are used in ligand-directed systems for the tandem delivery and release of therapeutic payloads. nih.gov In these systems, a protein can be rendered a depot for the time-dependent release of an active drug following hydrolysis and a self-immolative cascade. nih.gov Similarly, self-eliminating linkers like the p-aminobenzyloxycarbonyl (PABC) spacer are used in prodrug design, where cleavage of a trigger group initiates an electronic cascade that results in the release of the active drug. nih.gov

The table below summarizes research findings for prodrug systems that operate on principles analogous to those of this compound, involving enzyme- or condition-specific cleavage of a linker to release a therapeutic agent.

| Prodrug System / Linker Type | Parent Drug / Payload | Activation Trigger | Release Mechanism Principle | Research Finding / Application |

| Azido-PABC Linker | Doxorubicin | 1,3-dipolar cycloaddition followed by hydrolysis | Bioorthogonal reaction generates an imine, which hydrolyzes in the slightly acidic tumor microenvironment, leading to a 1,6-elimination of the PABC spacer and drug release. nih.gov | The prodrug showed low cytotoxicity but could be activated by reaction with trans-cyclooctenol, demonstrating a viable bioorthogonal activation strategy for targeted drug release. nih.gov |

| Ligand-Directed Nitrophenol Carbonate (LDNPC) | Imiquimod (Immunostimulant) | Hydrolysis | Proximity-accelerated bioconjugation to a target protein (avidin) renders the protein a depot. Subsequent hydrolysis and self-immolation release the active payload over time. nih.gov | Demonstrated a viable technique for transient in-situ bioconjugation and time-dependent payload release, with potential for various ligand-protein pairs and therapeutic payloads. nih.gov |

| Ester Prodrugs of Platinum-Acridine Agent | Platinum-Acridine Hybrid | Low intracellular chloride concentration; Human Carboxylesterase-2 (hCES-2) | Platinum-assisted, self-immolative ester cleavage is favored in low-chloride environments. Alternatively, the ester is cleaved enzymatically by hCES-2. nih.gov | This dual-activation mechanism allows for drug release in response to the intracellular environment or specific enzyme activity, potentially reducing systemic toxicity. nih.gov |

| β-Glucuronidase-Sensitive Linker | Unspecified Hydroxyl-bearing Drugs | β-Glucuronidase | Enzymatic cleavage of the glucuronide moiety unmasks a phenolic oxygen, initiating a self-immolative cascade through a p-hydroxybenzyl alcohol-derived spacer to release the drug. unimi.it | This strategy is employed in antibody-drug conjugates (ADCs) to achieve tumor-specific drug release, as β-glucuronidase is often abundant in the tumor microenvironment. unimi.it |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. slideshare.netslideshare.netjchps.com It provides detailed information about the chemical environment, connectivity, and relative number of different types of nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). jchps.com

For p-nitrophenylurethane, ¹H NMR spectroscopy is used to identify the distinct proton environments within the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (δ 7.8–8.2 ppm), characteristic of a para-substituted nitroaryl group. The proton of the urethane's secondary amine (NH) group is expected to produce a signal between δ 5.2 and 5.5 ppm. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with chemical shifts influenced by the adjacent oxygen atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the urethane (B1682113) group, the carbons of the aromatic ring (with shifts influenced by the nitro and urethane substituents), and the two carbons of the ethyl group. dtic.mil Analysis of these spectra allows for the complete and unambiguous confirmation of the this compound structure. slideshare.net

Table 1: Predicted NMR Spectral Data for this compound

This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present in the molecule.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) |

| ¹H | Ethyl -CH₂- | 4.1 - 4.3 | Quartet (q) |

| ¹H | Urethane -NH- | 5.2 - 5.5 | Singlet (s) or Broad Singlet |

| ¹H | Aromatic C-H (ortho to -NH) | 7.5 - 7.8 | Doublet (d) |

| ¹H | Aromatic C-H (ortho to -NO₂) | 8.1 - 8.3 | Doublet (d) |

| ¹³C | Ethyl -CH₃ | ~14 | - |

| ¹³C | Ethyl -CH₂- | ~62 | - |

| ¹³C | Aromatic C-H | ~118, ~125 | - |

| ¹³C | Aromatic C-ipso (C-NH) | ~145 | - |

| ¹³C | Aromatic C-ipso (C-NO₂) | ~143 | - |

| ¹³C | Carbonyl C=O | ~153 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk The molecular ion, formed by removing one electron, confirms the molecular weight of the analyte. chemguide.co.uk For this compound (C₉H₁₀N₂O₄), the calculated monoisotopic mass is 210.064 Da. nih.govchemspider.com

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation into smaller, charged particles. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint, aiding in structural confirmation. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed at m/z 210. A major fragmentation pathway involves the cleavage of the urethane linkage. The NIST Mass Spectrometry Data Center reports a prominent peak at m/z 164, which corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 46 Da). nih.gov Other potential fragments could arise from further decomposition of the nitrophenyl group or the carbamate (B1207046) moiety. libretexts.orgwhitman.edu

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | nih.gov |

| Molecular Weight | 210.19 g/mol | nih.gov |

| Monoisotopic Mass | 210.064 Da | chemspider.com |

| Molecular Ion (M⁺) | m/z 210 | nih.gov |

| Major Fragment Ion | m/z 164 | nih.gov |

UV-Visible Spectrophotometry in Kinetic and Quantitative Analyses

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govijpsjournal.com The method is based on the Beer-Lambert law, which relates absorbance to concentration. ijpsjournal.com

This compound possesses a strong chromophore in its nitroaryl group, leading to a characteristic UV absorbance. This property allows for its direct quantification in solution. However, a more significant application of UV-Vis spectrophotometry is in kinetic studies, particularly for monitoring its hydrolysis. emerginginvestigators.org

The hydrolysis of this compound, whether chemically or enzymatically catalyzed, yields p-nitrophenol as a product. Under neutral or acidic conditions, p-nitrophenol has a maximum absorbance (λmax) at approximately 317 nm. nih.gov In basic conditions (pH > 7), it deprotonates to form the p-nitrophenolate ion, which is bright yellow and exhibits a strong absorbance at a higher wavelength, typically between 400 nm and 413 nm. nih.govemerginginvestigators.org By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be accurately determined. emerginginvestigators.org This makes this compound a valuable substrate for enzyme kinetic assays, such as those involving esterases or phosphatases.

Table 3: Characteristic UV-Visible Absorption Wavelengths

| Compound | Condition | λmax (nm) | Appearance |

| This compound | - | ~298 | Colorless |

| p-Nitrophenol (hydrolysis product) | Acidic / Neutral pH | ~317 | Colorless |

| p-Nitrophenolate (hydrolysis product) | Basic pH | 400 - 413 | Bright Yellow |

Chromatographic Separations (e.g., HPLC, GC-MS) for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used in the analysis of this compound. nih.gov

HPLC is a primary method for assessing the purity of this compound samples. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The compound's retention time under specific conditions is a characteristic identifier, and the peak area can be used for quantification. This technique is crucial for separating the target compound from starting materials, byproducts, or degradation products like p-nitrophenol. nih.govnih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov For GC analysis, this compound must be thermally stable and volatile enough to be vaporized without decomposition. The sample is separated based on its boiling point and interaction with the column's stationary phase before being detected by the mass spectrometer, which provides both qualitative and quantitative data. nih.gov This hyphenated technique is highly specific and sensitive for identifying and quantifying this compound in complex mixtures. nih.gov

Differential Scanning Calorimetry (DSC) in Material Science Research

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used in materials science to study thermal transitions and stability. dtic.mil

While DSC can be used to determine the melting point of pure, crystalline this compound, its primary relevance in research is in the characterization of polyurethane materials derived from or related to such monomers. dtic.mil For polyurethane elastomers and polymers, DSC thermograms reveal key properties such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard, crystalline segments. dtic.mil

Furthermore, DSC is critical for evaluating the thermal stability of compounds. The technique can detect exothermic events, such as decomposition. For nitro-containing compounds, which can be energetically unstable, DSC is used to determine the onset temperature of decomposition and the total energy released (enthalpy of decomposition). researchgate.net This information is vital for assessing the thermal hazards and establishing safe handling and processing temperatures for materials containing the this compound moiety. researchgate.net

Catalytic Transformations and Reaction Engineering

Homogeneous Catalysis involving p-Nitrophenylurethane Intermediates

Homogeneous catalysis, which occurs when the catalyst and reactants are in the same phase, is a cornerstone of organic synthesis, enabling the efficient construction of complex molecules. researchgate.net In this context, this compound can be viewed as a potential activated intermediate for the formation of other carbamates. While specific literature detailing this compound as a transient intermediate in a catalytic cycle is not abundant, its structure lends itself to theoretical applications in organometallic catalysis.

The p-nitrophenyl group is an excellent leaving group, making the carbamate's carbonyl carbon susceptible to nucleophilic attack. A hypothetical homogeneous catalytic cycle could involve the transesterification or aminolysis of this compound. For instance, a soluble transition metal complex could coordinate to the urethane (B1682113), facilitating the displacement of p-nitrophenoxide by an alcohol or amine to generate a new carbamate (B1207046). Catalysts often employed for such transformations include tertiary amines and organometallic compounds, which are known to accelerate reactions between isocyanates and polyols in polyurethane synthesis. researchgate.net A patent for the synthesis of the pharmaceutical rivastigmine (B141) describes a process where a p-nitrophenyl carbamate of one amine is used as a stable, bridge-forming reagent to react with a phenol, demonstrating the utility of the p-nitrophenyl group in activating the carbamoyl (B1232498) moiety for subsequent reactions. google.com

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. nih.gov Reactions occur at the catalyst's surface and are governed by processes of adsorption, surface reaction, and desorption. nprcolleges.org For this compound, interactions with a solid catalyst surface are critical for any transformation. These interactions can be inferred from studies on analogous molecules like p-nitrophenol and other nitroaromatics.

The adsorption of this compound onto a catalyst surface, such as palladium or platinum supported on carbon, is likely mediated by several points of interaction:

The Aromatic Ring: The phenyl group can interact with the catalyst surface via π-π stacking. chemmethod.com

The Nitro Group: The oxygen atoms of the nitro group can interact with the surface.

The Urethane Linkage: The carbonyl oxygen and the N-H group provide sites for hydrogen bonding or coordination.

A primary example of a heterogeneous catalytic reaction involving this compound would be the hydrogenation of the nitro group. The selective reduction of a nitro group to a primary amine is a common and important industrial process. Studies on the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) have demonstrated that stabilized palladium nanoparticles can effectively catalyze this transformation. rsc.org Similarly, the reduction of p-nitrophenol to p-aminophenol is frequently used as a model reaction to test the efficacy of catalysts like palladium supported on ZIF-8 or coal fly ash. mdpi.comepa.gov In such a reaction, this compound would adsorb onto the catalyst surface, where metal hydrides formed from H₂ would facilitate the reduction of the nitro group to an amine, yielding ethyl p-aminophenylcarbamate.

Table 1: Comparison of Heterogeneous Catalysts for the Reduction of p-Nitrophenol (A Key Structural Moiety of this compound)

| Catalyst | Support Material | Key Findings | Reference |

| Palladium (Pd) | ZIF-8 | High catalytic activity and selectivity; reusable for at least five cycles. | epa.gov |

| Palladium (Pd) | Coal Fly Ash (CFA) | Optimal Pd loading of 1.25 wt% achieved complete reduction in 5 minutes. | mdpi.com |

| Palladium (Pd) | Organic-Silica | Used for selective hydrogenation of a related nitroarene in a micro-packed bed reactor. | rsc.org |

Biocatalysis and Enzyme-Mimetic Systems

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Several enzymes have been identified that can act on carbamate linkages. Urethanase (EC 3.5.1.75), in particular, is an enzyme capable of hydrolyzing ethyl carbamate. nih.gov Recent research has led to the discovery of novel urethanases from metagenome libraries of soil exposed to polyurethane waste. researchgate.net These enzymes, which often belong to the amidase signature family, can hydrolyze the urethane bonds in low molecular weight dicarbamates that result from the chemical glycolysis of polyurethane foam. nih.govresearchgate.net This chemoenzymatic approach allows for the recycling of polyurethane waste into valuable diamines. researchgate.net

Other enzymes have also shown activity towards carbamates. Studies have demonstrated that acylases and acetylcholinesterases can stereoselectively cleave N-(alkoxycarbonyl)-DL-amino acids to yield L-amino acids, leaving the D-amino acid carbamates intact. nih.gov Furthermore, promiscuous esterases have been exploited for the synthesis of carbamates from various amines and carbonates in aqueous media. nih.gov

Enzyme-mimetic systems are synthetic molecules designed to replicate the catalytic function of natural enzymes. acs.org These systems often feature a binding site (receptor) and a catalytically active functional group. For carbamate hydrolysis, imprinted polymers have been developed that act as mimics of hydrolytic enzymes. acs.org These polymers are created with a template molecule resembling the transition state of the reaction, resulting in a catalytic site tailored for carbamate hydrolysis. acs.org Supramolecular systems, such as deep cavitands based on 2-aminobenzimidazole, have also been shown to catalyze the hydrolysis of carbamates through a mechanism involving host-guest binding and an enzyme-like hydrolysis of a carbamoylated intermediate. researchgate.net

Table 2: Examples of Biocatalysts and Enzyme-Mimetic Systems for Carbamate Transformations

| Catalyst Type | Specific Example | Transformation | Substrate(s) | Reference |

| Natural Enzyme | Metagenome-derived Urethanase | Hydrolysis | Low molecular weight TDA-dicarbamates | researchgate.net |

| Natural Enzyme | Hog Kidney Acylase I | Stereoselective Hydrolysis | N-(methoxycarbonyl)-DL-alanine | nih.gov |

| Natural Enzyme | Acetylcholinesterase | Stereoselective Hydrolysis | N-(methoxycarbonyl)-DL-alanine | nih.gov |

| Natural Enzyme | Pyrobaculum calidifontis Esterase (PestE) | Synthesis | Anilines, Benzylamines, Carbonates | nih.gov |

| Enzyme-Mimetic | Imprinted Polymer | Hydrolysis | Diphenylcarbamate | acs.org |

| Enzyme-Mimetic | 2-Aminobenzimidazole Cavitand | Hydrolysis | Choline Carbonate | researchgate.net |

Mechanistic Insights into Catalyzed Reactions

Understanding the reaction mechanisms of catalyzed reactions is crucial for optimizing catalysts and processes. The hydrolysis of this compound, whether chemical or enzymatic, provides a clear example. The alkaline hydrolysis of related phenyl carbamates has been shown to proceed through a bimolecular acyl-oxygen cleavage (BAC2) mechanism involving nucleophilic catalysis. researchgate.net

For enzymatic reactions, computational methods like combined quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for elucidating detailed reaction pathways. nih.govdigitellinc.com Studies on the lipase-catalyzed hydrolysis of the similar substrate p-nitrophenyl butyrate (B1204436) have used QM/MM to map the entire reaction. The generally accepted mechanism for serine hydrolases involves:

Acylation: A nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the substrate. This forms a tetrahedral intermediate.

Intermediate Collapse: The intermediate collapses, leading to the formation of an acyl-enzyme complex and the release of the p-nitrophenol leaving group.

Deacylation: A water molecule, activated by a histidine residue, attacks the acyl-enzyme complex, forming a second tetrahedral intermediate.

Product Release: This second intermediate collapses, releasing the carbamic acid (which subsequently decomposes to an amine and CO₂) and regenerating the active enzyme.

For the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase, the rate-limiting step was identified as the formation of the tetrahedral intermediate during the deacylation phase, with a calculated activation free energy of 20.3 kcal/mol. Similar multi-step energy profiles are expected for the enzymatic hydrolysis of this compound.

Table 3: Calculated Activation Free Energies for a Model Lipase-Catalyzed Hydrolysis Reaction

| Reaction Step | Process | Calculated Activation Free Energy (kcal/mol) | Reference |

| Acylation | Formation of first tetrahedral intermediate | < 20.3 | |

| Deacylation | Formation of second tetrahedral intermediate | 20.3 (Rate-limiting step) |

Data from the hydrolysis of p-nitrophenyl butyrate by Bacillus pumilus Lipase A, serving as a model for p-nitrophenyl ester/carbamate hydrolysis.

Impact of Impurities on Catalytic Processes

The efficiency and selectivity of catalytic processes can be significantly affected by the presence of impurities in the reaction mixture. In reactions involving this compound, a key potential impurity is its own hydrolysis product, p-nitrophenol. The accumulation of p-nitrophenol can lead to product inhibition. For the related hydrolysis of p-nitrophenylacetate, it was observed that the reaction does not proceed to completion because an equilibrium is established between the ester and p-nitrophenol, effectively slowing the forward catalytic rate. elsevierpure.com A similar equilibrium effect could be anticipated in the hydrolysis of this compound, where high concentrations of p-nitrophenol could inhibit the catalyst.

In the broader context of polyurethane synthesis, where various catalysts like tertiary amines and organometallic compounds are used, residual catalysts or byproducts from one stage can act as impurities in subsequent processing or degradation steps. researchgate.net The choice of catalyst in polyurethane degradation, for example, significantly impacts the properties of the recycled polyols, indicating that catalyst purity and the removal of byproducts are critical for process control. nih.gov

Polymer Science and Material Design

Synthesis of Polypeptides from Urethane (B1682113) Derivatives of Amino Acids

A significant application of p-Nitrophenylurethane chemistry in polymer science is in the synthesis of polypeptides. This is achieved through the use of O-4-(nitrophenyl)urethane derivatives of amino acids, specifically N-(4-nitrophenoxycarbonyl)-α-amino acids, which serve as activated monomers. researchgate.netresearchgate.net These monomers offer the advantage of being easily prepared, purified, and stored at ambient temperature without special precautions. researchgate.net

The synthesis process involves the N-carbamoylation of α-amino acids with 4-nitrophenyl chloroformate to produce the N-(4-nitrophenoxycarbonyl)-α-amino acid monomers. researchgate.net These stable urethane derivatives can then be polymerized. When these monomers are dissolved in a suitable solvent such as N,N-dimethylacetamide (DMAc) and heated, they undergo polycondensation, releasing 4-nitrophenol (B140041) and carbon dioxide to form the corresponding polypeptides. researchgate.net Spectroscopic analysis of the resulting polymers has shown them to be comparable to polypeptides synthesized through the more traditional ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs). researchgate.net

This method is effective for producing both homopolypeptides and statistical copolypeptides by polymerizing a single type of monomer or a mixture of different urethane derivatives, respectively. researchgate.net The use of DMAc as a solvent is particularly beneficial as its high polarity ensures the solubility of the forming polypeptide chains, facilitating the synthesis of polymers with relatively high molecular weights. researchgate.net

| Monomer (Amino Acid Derivative) | Polymerization Conditions | Resulting Polypeptide | Number-Average Molecular Weight (Mn) |

|---|---|---|---|

| N-(4-nitrophenoxycarbonyl)-γ-benzyl-L-glutamate | 60 °C in DMAc | Poly(γ-benzyl-L-glutamate) | 15,400 |

| N-(4-nitrophenoxycarbonyl)-β-benzyl-L-aspartate | 60 °C in DMAc | Poly(β-benzyl-L-aspartate) | 12,300 |

| N-(4-nitrophenoxycarbonyl)-L-leucine | 60 °C in DMAc | Poly(L-leucine) | 8,900 |

| N-(4-nitrophenoxycarbonyl)-L-phenylalanine | 60 °C in DMAc | Poly(L-phenylalanine) | 10,500 |

Controlled Polymerization Techniques (e.g., Ring-Opening Polymerization)

While the direct polycondensation of N-(4-nitrophenoxycarbonyl)-α-amino acids is a viable route to polypeptides, these urethane derivatives are also pivotal precursors for one of the most common and controlled methods of polypeptide synthesis: the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netresearchgate.net

The urethane derivatives of amino acids can be efficiently cyclized to produce the corresponding NCA monomers. researchgate.net This conversion is a critical step, as the ROP of NCAs is a well-established technique that allows for the synthesis of high molecular weight polypeptides with good control over the polymer's structure and properties. nih.gov

The ability of a cyclic monomer like an NCA to polymerize is governed by both thermodynamic and kinetic factors. wiley-vch.de The polymerization is thermodynamically favorable when the change in Gibbs free energy (ΔGp) for the process is negative. wiley-vch.de For most cyclic monomers, this is driven by the release of ring strain. The polymerization proceeds via various mechanisms, including anionic, cationic, or coordination-insertion pathways, depending on the initiator used. researchgate.netwiley-vch.de This allows for a degree of control over the polymerization process, enabling the production of polymers with predictable molecular weights and narrow molecular weight distributions, which are characteristics of a controlled polymerization. nih.gov

Formation of Macromolecular Architectures and Functional Polymers

The use of this compound derivatives of amino acids provides a versatile platform for the well-defined construction of functional macromolecular architectures. researchgate.net By selecting amino acids with specific side chains, functional groups can be incorporated into the resulting polypeptide backbone. This approach is fundamental to creating polymers with tailored properties and functions.

For example, 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate is a monomer that can be used to introduce functional moieties into copolymers through a urethane linkage. researchgate.net This allows for the incorporation of functional groups that might not be compatible with the polymerization conditions themselves. researchgate.net Such strategies are advantageous for developing advanced materials, including therapeutic nanoparticles, by attaching specific molecules like anti-tumor drugs to the polymer backbone. researchgate.net

The synthesis of both homopolypeptides and copolypeptides from N-(4-nitrophenoxycarbonyl)-α-amino acid monomers allows for the creation of diverse linear macromolecular architectures. researchgate.net Furthermore, these polypeptides can serve as building blocks for more complex structures, such as block copolymers, by sequential monomer addition in controlled ROP processes.